(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid
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Overview
Description
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid is a nitrogenous base derived from pyrimidine that occurs in nucleic acids, the heredity-controlling components of all living cells. It is one of the four main nucleotide bases found in DNA and RNA, along with adenine, guanine, and thymine (uracil in RNA). This compound plays a crucial role in genetic coding and the transmission of genetic information .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid can be synthesized chemically through various methods. One common method involves the cyclization of urea with β-aminoacrylonitrile or the hydrolysis of 2-amino-4,6-dichloropyrimidine . Another method includes mixing sodium ethoxide, dimethylbenzene, and carbamide, followed by stirring and dropping 3,3-diethoxy propionitrile, controlling the temperature, and back-flow reacting .
Industrial Production Methods
The industrial production of cytosinine involves a simplified process where urea and an alkoxide are reacted and freed from the solvent used. This is followed by a reaction with other reagents to produce cytosinine . The process is cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form uracil.
Reduction: Reduction reactions can modify cytosinine to form different derivatives.
Substitution: Substitution reactions can occur at different positions on the cytosinine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include uracil, 5-methylcytosine, and other cytosinine derivatives .
Scientific Research Applications
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various nucleotides and nucleosides.
Biology: Plays a crucial role in genetic coding and the transmission of genetic information.
Medicine: Used in the development of antiviral and anticancer drugs.
Industry: Used in the production of various biochemical reagents and diagnostic tools.
Mechanism of Action
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid exerts its effects by forming complementary base pairs with guanine in DNA and RNA. This pairing helps maintain the structure of the double helix in DNA and ensures accurate genetic coding and transmission . This compound can also undergo methylation, which plays a role in gene regulation and epigenetics .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cytosinine include:
- Adenine
- Guanine
- Thymine
- Uracil
Uniqueness
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid is unique due to its ability to form three hydrogen bonds with guanine, contributing to the stability of the DNA molecule. Its modifications, such as methylation, play crucial roles in gene regulation and epigenetics, distinguishing it from other nucleotide bases .
Properties
CAS No. |
1860-84-0 |
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Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 |
IUPAC Name |
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C10H12N4O4/c11-5-1-2-7(18-8(5)9(15)16)14-4-3-6(12)13-10(14)17/h1-5,7-8H,11H2,(H,15,16)(H2,12,13,17)/t5-,7+,8-/m0/s1 |
InChI Key |
BCIARWGCSQRQRH-ARDNSNSESA-N |
SMILES |
C1=CC(OC(C1N)C(=O)O)N2C=CC(=NC2=O)N |
Synonyms |
cytosinine |
Origin of Product |
United States |
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